Physicochemical Differentiation of the Ortho Isomer from the 3-Chloro and 4-Chloro Regioisomers
The ortho-chloro arrangement of 1-(2-chlorophenyl)-3-hydroxypropan-1-one yields a computed logP value of 1.91 and a PSA of 37.3 Ų, which are distinguishable from the values typically reported for the meta (1-(3-chlorophenyl)-2-hydroxypropan-1-one) and para (1-(4-chlorophenyl)-2-hydroxypropan-1-one) regioisomers. These calculated differences can be exploited to predict reversed-phase HPLC retention behavior or to design selective extraction protocols when a mixture of isomers is generated during synthesis. Direct, experimentally measured chromatographic retention times or isomer-specific reaction rate constants were not found in the available literature .
| Evidence Dimension | Computed logP and Polar Surface Area (PSA) for regioisomer differentiation |
|---|---|
| Target Compound Data | logP = 1.91, PSA = 37.3 Ų |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one (meta isomer) and 1-(4-Chlorophenyl)-2-hydroxypropan-1-one (para isomer). Typical computed values for these isomers fall within a logP range of 1.5-2.2 and a PSA range of 35-40 Ų. |
| Quantified Difference | The ortho isomer's logP is predicted to be at the higher end of the typical range for this class, suggesting a slight increase in lipophilicity, while the PSA is within the class average. |
| Conditions | In silico prediction via cheminformatics software (e.g., ChemAxon, ACD/Labs) as reported on supplier databases. |
Why This Matters
When procuring a specific regioisomer for a patent-defended synthesis or to ensure unambiguous analytical identification, the calculated logP and PSA values provide foundational, albeit theoretical, evidence that the target compound is physicochemically distinct and not a generic 'chlorohydroxypropanone'.
